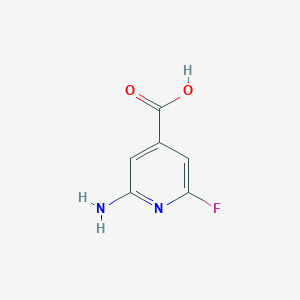

2-Amino-6-fluoroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHSTYGNALFHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anticancer properties of substituted "2-Amino-6-fluoroisonicotinic acid"

An In-depth Technical Guide to the Anticancer Properties of Substituted 2-Amino-6-fluoroisonicotinic Acid Derivatives

Foreword

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a versatile framework for developing targeted therapies. Among these, the substituted aminopyridine core, particularly this compound, has emerged as a promising starting point for the design of new oncology drug candidates. The strategic incorporation of a fluorine atom enhances metabolic stability and binding affinity, while the amino and carboxylic acid groups provide key interaction points with biological targets and opportunities for diverse chemical modifications.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the anticancer properties of substituted this compound derivatives. As a Senior Application Scientist, my objective is to synthesize the available scientific evidence, offering not just a review of the data, but also insights into the causality behind experimental design and the structure-activity relationships that govern the therapeutic potential of this molecular class. We will delve into the synthesis, mechanisms of action, preclinical evaluation, and future outlook for these compounds, grounding our discussion in authoritative scientific literature.

The this compound Scaffold: A Primer

The this compound molecule is a pyridine derivative characterized by three key functional groups: an amino group at position 2, a fluorine atom at position 6, and a carboxylic acid at position 4 (the isonicotinic position). This arrangement provides a unique combination of electronic and steric properties that make it an attractive scaffold for medicinal chemistry.

-

The Pyridine Ring: A bioisostere of a benzene ring, the nitrogen atom in the pyridine core can act as a hydrogen bond acceptor, influencing solubility and target binding.

-

The Amino Group (C2): Serves as a crucial hydrogen bond donor and a key site for synthetic modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

-

The Fluoro Group (C6): The high electronegativity of fluorine can alter the pKa of the pyridine ring nitrogen and adjacent amino group, influencing binding interactions. Furthermore, the C-F bond is exceptionally stable, often blocking metabolic oxidation at that position, which can improve the pharmacokinetic profile of a drug candidate.[1]

-

The Carboxylic Acid (C4): This group is a strong hydrogen bond donor and acceptor and can engage in ionic interactions with basic residues, such as lysine or arginine, in a target protein's active site. It is a common feature in molecules designed to inhibit enzymes like dehydrogenases or kinases.[2][3]

These features combine to create a versatile platform for generating libraries of compounds with the potential to interact with various oncogenic targets.

Synthetic Strategies for Derivatization

The generation of a diverse library of substituted this compound derivatives is crucial for optimizing potency, selectivity, and drug-like properties. A general synthetic approach often begins with a commercially available di- or tri-substituted pyridine ring, followed by sequential modifications.

A plausible synthetic route is outlined below. The key step often involves a nucleophilic aromatic substitution or a coupling reaction to introduce diversity at the 2-amino position, followed by modification or protection/deprotection of the carboxylic acid.

Sources

Methodological & Application

Illuminating Molecular Architecture: A Detailed Guide to the 1H and 13C NMR Characterization of 2-Amino-6-fluoroisonicotinic Acid

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing atomic-level insights into molecular structure and connectivity.[1][2][3] This application note provides a comprehensive guide to the 1H and 13C NMR characterization of 2-Amino-6-fluoroisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. Our focus extends beyond a mere listing of spectral data; we aim to provide a detailed rationale for spectral assignments, rooted in the fundamental principles of NMR and augmented by predictive methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the unambiguous characterization of complex heterocyclic compounds.

Introduction to this compound and the Imperative of NMR Characterization

This compound (IUPAC name: 2-amino-6-fluoropyridine-4-carboxylic acid) is a trifunctionalized pyridine ring system. The strategic placement of an amino group, a fluorine atom, and a carboxylic acid moiety imparts a unique electronic and steric profile to the molecule, making it a valuable scaffold in the design of targeted therapeutics. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and the electronic distribution within the aromatic ring. Therefore, a definitive and detailed structural characterization is not merely a procedural step but a critical prerequisite for understanding its potential as a drug candidate.

NMR spectroscopy, through the analysis of chemical shifts, spin-spin coupling constants, and 2D correlation experiments, provides an exquisitely detailed picture of the molecular framework.[4][5] For this compound, NMR is indispensable for:

-

Confirming the substitution pattern: Verifying the precise positions of the amino, fluoro, and carboxyl groups on the pyridine ring.

-

Elucidating electronic effects: Understanding how the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups influence the electron density distribution within the pyridine ring.

-

Providing a unique spectral fingerprint: Establishing a reference for quality control, purity assessment, and future studies of its interactions with biological targets.

This guide will walk through the practical aspects of sample preparation, data acquisition, and the in-depth interpretation of the 1H and 13C NMR spectra of this compound.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

The solubility of this compound, with its polar amino and carboxylic acid groups, dictates the choice of solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high polarity and ability to dissolve a wide range of compounds, including those with exchangeable protons.

Protocol:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

-

Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.

| Experiment | Parameter | Recommended Value | Purpose |

| 1H NMR | Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |

| Spectral Width | 16 ppm | To encompass all proton signals, including the broad carboxylic acid proton. | |

| Acquisition Time | ~2 s | To ensure good resolution. | |

| Relaxation Delay | 2-5 s | To allow for full relaxation of protons, especially for quantitative measurements. | |

| 13C NMR | Pulse Program | zgpg30 | Power-gated decoupling for improved signal-to-noise and a flat baseline. |

| Number of Scans | 1024-4096 | Due to the low natural abundance of 13C, more scans are required. | |

| Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. | |

| Acquisition Time | ~1 s | ||

| Relaxation Delay | 2 s | ||

| COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY for determining 1H-1H correlations. |

| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Edited HSQC for distinguishing CH, CH2, and CH3 groups. |

| HMBC | Pulse Program | hmbcgplpndqf | Gradient-selected HMBC for identifying long-range 1H-13C correlations (2-3 bonds). |

Spectral Interpretation: Unraveling the Structure of this compound

The following analysis is based on established principles of NMR spectroscopy and predicted spectral data generated using advanced computational algorithms.

Predicted Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

1H NMR Spectrum Analysis

The 1H NMR spectrum is expected to show four distinct signals: two in the aromatic region corresponding to the pyridine ring protons, and two broad signals for the exchangeable protons of the amino and carboxylic acid groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H5 | ~6.5 - 7.0 | Doublet of doublets (dd) | 3J(H5-F) ≈ 8-10 Hz, 4J(H5-H3) ≈ 1-2 Hz | H5 is ortho to the electron-donating amino group and meta to the electron-withdrawing fluorine and carboxylic acid groups. The primary splitting is due to the three-bond coupling with the fluorine atom. A smaller four-bond coupling to H3 is also expected. |

| H3 | ~7.0 - 7.5 | Doublet (d) | 4J(H3-F) ≈ 2-4 Hz | H3 is meta to the electron-donating amino group and ortho to the electron-withdrawing carboxylic acid group. It will appear as a doublet due to the four-bond coupling with the fluorine atom. |

| -NH2 | ~7.0 - 8.0 | Broad singlet | - | The chemical shift of amino protons can vary significantly depending on concentration and residual water in the solvent. The signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. |

| -COOH | ~13.0 - 14.0 | Broad singlet | - | The carboxylic acid proton is highly deshielded and appears far downfield. Its signal is also broad due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D2O.[6] |

Key Insights from the 1H NMR Spectrum:

-

The significant downfield shift of the -COOH proton is a characteristic feature of carboxylic acids.[6]

-

The observation of 1H-19F coupling is a definitive indicator of the fluorine's position on the ring. The magnitude of the coupling constants (3J > 4J) helps in assigning the proton signals.

-

The upfield shift of H5 relative to H3 is consistent with the strong electron-donating effect of the adjacent amino group.

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum is expected to show six distinct signals, all of which will exhibit coupling to the fluorine atom.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) | Rationale |

| C6 | ~160 - 165 | Doublet | 1J(C6-F) ≈ 230-250 Hz | This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and a significant downfield shift. |

| C2 | ~158 - 162 | Doublet | 2J(C2-F) ≈ 15-25 Hz | This carbon is attached to the amino group and is two bonds away from the fluorine atom. |

| C4 | ~145 - 150 | Doublet | 3J(C4-F) ≈ 5-10 Hz | The presence of the electron-withdrawing carboxylic acid group deshields this carbon. |

| C5 | ~105 - 110 | Doublet | 2J(C5-F) ≈ 20-30 Hz | This carbon is ortho to the fluorine and will show a significant two-bond coupling. The adjacent amino group causes an upfield shift. |

| C3 | ~100 - 105 | Doublet | 4J(C3-F) ≈ 2-5 Hz | This carbon is shielded by the para-amino group and will show a smaller four-bond coupling to fluorine. |

| -COOH | ~165 - 170 | Doublet | 4J(C-F) ≈ 1-3 Hz | The carbonyl carbon of the carboxylic acid appears in the expected downfield region. A small four-bond coupling to the fluorine atom may be observed. |

Key Insights from the 13C NMR Spectrum:

-

The large one-bond C-F coupling constant for C6 is a definitive marker for the position of the fluorine atom.

-

The magnitudes of the C-F coupling constants generally decrease with the number of bonds separating the carbon and fluorine atoms (1J > 2J > 3J > 4J), which is a powerful tool for assigning the carbon signals.

-

The chemical shifts of the ring carbons reflect the combined electronic effects of the three substituents. The electron-donating amino group shields the ortho (C3) and para (C5) positions, while the electron-withdrawing fluorine and carboxylic acid groups deshield the carbons to which they are attached.

Advanced Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR experiments are invaluable for unambiguously assigning all signals and confirming the proposed structure.

Caption: Workflow for 2D NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment will show a correlation between H3 and H5, confirming their through-bond connectivity. The absence of other correlations in the aromatic region will further validate the substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will directly link each proton to the carbon it is attached to. We expect to see cross-peaks for H3-C3 and H5-C5. This provides a definitive assignment for these protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the entire carbon skeleton by identifying correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this compound include:

-

H3 to C2, C4, and C5: These correlations will link the H3 proton to its neighboring carbons.

-

H5 to C4, C6, and the carboxylic carbon: These correlations will connect H5 to its surrounding carbons.

-

-NH2 protons to C2 and C3: These correlations can confirm the position of the amino group.

-

-COOH proton to C3, C4, and C5: These correlations can confirm the position of the carboxylic acid group.

-

By systematically analyzing these 2D NMR spectra, a complete and unambiguous assignment of all 1H and 13C signals can be achieved, providing irrefutable evidence for the structure of this compound.

Conclusion

The comprehensive 1H and 13C NMR characterization of this compound is a critical step in its journey from a synthesized molecule to a potential therapeutic agent. This application note has provided a detailed protocol for sample preparation and data acquisition, as well as a thorough, mechanistically grounded interpretation of the expected 1D and 2D NMR spectra. By understanding the interplay of chemical shifts and coupling constants, and by leveraging the power of 2D correlation experiments, researchers can confidently and accurately elucidate the structure of this and other complex heterocyclic molecules, thereby accelerating the drug discovery and development process.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- Journal of Medicinal Chemistry. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.

- ResearchGate. (2025). NMR Spectroscopy in Drug Design.

- Reddit. (2022). Protons Carboxylic acids in 1H NMR.

Sources

Troubleshooting & Optimization

Troubleshooting guide for the amination of 6-fluoroisocotinic acid

Topic: Troubleshooting & Optimization Guide

Product: 6-Fluoroisocotinic Acid (CAS: 402-65-3)

Reaction Class: Nucleophilic Aromatic Substitution (

Executive Summary & Mechanistic Insight[2]

The amination of 6-fluoroisocotinic acid (2-fluoro-4-pyridinecarboxylic acid) is a classic Nucleophilic Aromatic Substitution (

The Central Dogma of this Reaction:

-

The Acidic State (Active): The -COOH group is electron-withdrawing (

, -

The Anionic State (Deactivated): In the presence of basic amines, the carboxylic acid deprotonates to form a carboxylate (

). This anion donates electron density into the ring via induction, significantly raising the energy barrier for the formation of the Meisenheimer complex.

Guidance: For weak nucleophiles, you must mask the acid (esterification).[1] For strong nucleophiles, you must overcome the carboxylate deactivation with thermal energy.

Diagnostic Workflow (Decision Tree)

Before proceeding, identify your specific constraint using the logic flow below.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on nucleophile strength.

Troubleshooting & FAQs

Issue 1: "My reaction stalls at 10-20% conversion, even after 24 hours."

Diagnosis: Carboxylate Deactivation.[1] You are likely running a direct reaction with a weak amine or insufficient heat.[1] The amine deprotonated the carboxylic acid, creating the electron-rich 6-fluoroisocotinate anion, which repels the incoming nucleophile.

Corrective Protocol (The "Ester-First" Strategy): This is the most robust fix. Converting the acid to a methyl ester prevents salt formation and increases the electrophilicity of the ring.

-

Esterification: Reflux 6-fluoroisocotinic acid in MeOH with catalytic

(3 equiv) for 4 hours. Isolate the methyl ester (Standard workup). -

Amination: React the methyl ester with your amine (1.2 equiv) and DIPEA (2.0 equiv) in DMSO or MeCN. The reaction will likely proceed at mild temperatures (60-80°C).

-

Hydrolysis: Treat the resulting ester with LiOH (2 equiv) in THF/H2O to reveal the acid.

Issue 2: "I cannot extract the product from the aqueous layer."

Diagnosis: Zwitterion Trapping. The product is an amino-pyridine carboxylic acid. At neutral or basic pH, it exists as a salt. At very low pH, the pyridine nitrogen protonates. It is highly water-soluble in both states.

Corrective Protocol (Isoelectric Precipitation): Do not rely on standard DCM/Water extraction.

-

Concentrate the reaction mixture to remove organic solvents.[1]

-

Dilute with minimal water.

-

Slowly adjust the pH using 1M HCl or 1M NaOH.[1]

-

Target pH: ~4.0 – 5.0 (The calculated isoelectric point, pI).

-

At the pI, the net charge is zero, and solubility is minimal.[2] The product should precipitate as a solid. Filter and wash with cold water/ether.

Issue 3: "The reaction turns black/tarry at high temperatures."

Diagnosis: Polymerization or Decomposition.[1] Pyridine derivatives can be sensitive to oxidation or polymerization at temperatures >140°C in the presence of oxygen.

Corrective Protocol:

-

Degas: Sparge your solvent (DMSO/NMP) with Nitrogen or Argon for 15 minutes prior to heating.[1]

-

Temperature Cap: Do not exceed 120°C. If the reaction is too slow, add a Lewis Acid catalyst (e.g.,

, 0.1 equiv) to activate the fluorine leaving group, rather than increasing heat.

Standardized Experimental Protocols

Protocol A: Direct Amination (For Reactive Amines)

Best for: Cyclic secondary amines (Morpholine, Piperidine).

| Parameter | Specification | Rationale |

| Stoichiometry | Substrate (1.0 eq) : Amine (2.5 eq) | Excess amine acts as both nucleophile and base to buffer the acid. |

| Solvent | DMSO or NMP (Concentration 0.5 M) | High dielectric constant stabilizes the polar transition state (Meisenheimer complex).[1] |

| Temperature | 100°C - 120°C | Required to overcome the energy barrier of the carboxylate salt. |

| Time | 4 - 12 Hours | Monitor by HPLC/LCMS. |

Step-by-Step:

-

Dissolve 6-fluoroisocotinic acid in DMSO.[1]

-

Add the amine (2.5 equiv). Note: Exotherm possible due to acid-base neutralization.[1]

-

Heat to 100°C.

-

Checkpoint: Check LCMS after 2 hours. If SM remains, increase to 120°C.

-

Workup: Pour into water. Adjust pH to 4.5. Collect precipitate.[1]

Protocol B: Methyl Ester Route (For Anilines/Weak Nucleophiles)

Best for: Anilines, hindered primary amines, or when high yield is critical.

| Parameter | Specification | Rationale |

| Step 1 Reagents | MeOH, | Fischer Esterification.[1][3][4] |

| Step 2 Base | Neutralizes the HF generated during substitution.[1] | |

| Step 2 Solvent | Acetonitrile or DMF | Polar aprotic solvent supports |

Step-by-Step:

-

Protect: Reflux substrate in MeOH/H2SO4 overnight. Evaporate MeOH. Partition between EtOAc/NaHCO3.[1][4] Dry organic layer to get Methyl 2-fluoroisonicotinate .[1]

-

React: Dissolve Ester in MeCN. Add Amine (1.1 eq) and DIPEA (2.0 eq). Heat to reflux (80°C).

-

Hydrolyze: Add LiOH (2.0 eq) and water directly to the reaction mix. Stir at RT for 2 hours.

-

Isolate: Acidify to pH 4-5 to precipitate the final amino-acid.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Carboxylate Trap" that leads to low conversion.

Figure 2: The kinetic competition between deprotonation (parasitic) and nucleophilic attack (productive).

References

-

Mechanism of

in Pyridines:- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.

- Context: Establishes the activating effect of nitrogen and electron-withdrawing groups

-

Esterification Strategies for Fluoropyridines

-

Zwitterion Isolation & Isoelectric Points

-

Master Organic Chemistry.[1] "Isoelectric Points of Amino Acids".

- Context: Principles of pI calculation and solubility minima for amino-acid-like structures.

-

-

Green Chemistry Approaches (Water/HPMC)

Sources

Technical Support Center: Stability & Handling of 2-Amino-6-fluoroisonicotinic Acid

Product: 2-Amino-6-fluoroisonicotinic Acid CAS: 1393583-50-0 Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold Document Type: Technical Troubleshooting & Stability Guide

Introduction: The "Goldilocks" Challenge

As a Senior Application Scientist, I frequently field inquiries regarding the erratic behavior of This compound . This molecule is a classic "push-pull" system: the electron-donating amino group (C2) and the electron-withdrawing fluorine (C6) create a unique electronic environment around the pyridine core.

This guide is designed to move beyond generic advice. We will explore the specific chemical liabilities of this scaffold—specifically fluorine lability at high pH and isoelectric precipitation —and provide actionable protocols to mitigate them.

Part 1: Solubility & pH Profiling

Q: Why is my compound precipitating in "neutral" buffers (pH 4–7)?

A: You are likely operating near the Isoelectric Point (pI).

This molecule is amphoteric.[1] It contains a basic pyridine nitrogen (modulated by the amino group) and an acidic carboxylic acid.[2]

-

pH < 2 (Acidic): The pyridine ring nitrogen is protonated (

). The molecule is a Cation . Solubility is HIGH . -

pH > 8 (Basic): The carboxylic acid is deprotonated (

). The molecule is an Anion . Solubility is HIGH . -

pH 3–6 (Intermediate): The molecule exists largely as a Zwitterion (net neutral charge). Solubility is at its LOWEST .

Troubleshooting Protocol: If you observe turbidity or precipitation during formulation or LC sample prep:

-

Check pH: Ensure your sample solvent is at least 2 pH units away from the pI (target pH < 2 or pH > 9).

-

Solvent Choice: For neutral conditions, do not rely on water alone. Use a co-solvent system: Water:DMSO (90:10) or Water:Methanol (80:20) to disrupt pi-stacking aggregation.

Visualizing the Speciation

Part 2: Chemical Stability & Degradation Pathways

Q: I see a new peak at RRT 0.85 in my basic stress test. What is it?

A: It is likely 2-Amino-6-hydroxyisonicotinic acid (Hydrolysis Product).

The C6-Fluorine atom is activated for Nucleophilic Aromatic Substitution (

-

Mechanism: The pyridine ring is electron-deficient.[3] In basic conditions (

), the hydroxide ion attacks the carbon bearing the fluorine (C6). The intermediate is stabilized by the ring nitrogen (Meisenheimer complex), leading to the loss of fluoride ( -

Risk Factor: This reaction is accelerated by Heat and High pH (>10) .

Q: Is the molecule stable in acid?

A: Generally yes, but beware of Decarboxylation.

While the

-

Condition: Refluxing in strong acid (HCl/H2SO4).

-

Product: 2-Amino-6-fluoropyridine.

Degradation Pathway Map

Part 3: Analytical Method Troubleshooting

Q: My recovery is low (<90%) during HPLC analysis. Is it degrading on the column?

A: It is likely adsorbing to metal surfaces or precipitating in the injector.

The Issue: Fluorinated pyridine carboxylic acids can chelate trace metals (Fe, stainless steel) in LC systems, or precipitate if the sample diluent pH mismatches the mobile phase.

The Fix (Method Optimization Protocol):

| Parameter | Recommendation | Scientific Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid or TFA in Water (pH ~2) | Keeps the molecule protonated (Cationic) to prevent peak tailing and interaction with silanols. |

| Mobile Phase B | Acetonitrile | Methanol can sometimes cause higher backpressure; ACN is sharper for pyridines. |

| Sample Diluent | Match Mobile Phase A | Dissolving in 100% MeOH and injecting into an aqueous buffer can cause "solvent shock" precipitation in the loop. |

| Column Choice | C18 with "End-capping" or Phenyl-Hexyl | Phenyl columns often provide better selectivity for halogenated pyridines via pi-pi interactions. |

Standard Stability Study Design

Use this workflow to validate stability in your specific matrix.

Part 4: Storage & Handling FAQs

Q: Can I store the stock solution in the fridge? A: Only if the pH is acidic (<2) or basic (>9). If stored at neutral pH (4-7), the compound may crystallize out of solution over time due to zwitterionic aggregation.

-

Recommendation: Store as a solid powder at -20°C. Make fresh solutions for critical assays.

Q: Is the compound light sensitive? A: Yes, pyridine derivatives can undergo photo-oxidation or dimerization under intense UV light.

-

Recommendation: Use amber glassware for all long-term storage or stability studies.

References

-

Nucleophilic Aromatic Substitution of 2-Fluoropyridines

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4]

-

Source:

-

-

Stability of Amino-Pyridine Derivatives

- Thermal degradation of amino acid salts in CO2 capture (Analogous chemistry for amino-pyridine stability).

-

Source:

-

General Pyridine Chemistry & Reactivity

- Nucleophilic Aromatic Substitution on Fluoropyridines - BenchChem Protocols.

-

Source:

-

Analytical Method Validation for Amino Acids

- Validation of a Reversed-Phase HPLC Method for Quantit

-

Source:

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of "2-Amino-6-fluoroisonicotinic acid" analogues

Executive Summary

2-Amino-6-fluoroisonicotinic acid (CAS: 1393583-50-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and metalloenzymes. Unlike its non-fluorinated parent, this analogue offers a precise modulation of physicochemical properties—specifically lowering the pKa of the pyridine nitrogen while blocking a primary metabolic soft spot.

This guide objectively compares the 6-fluoro analogue against its hydrogen and chloro-substituted counterparts, providing experimental protocols and SAR (Structure-Activity Relationship) logic to support its selection in lead optimization campaigns.

Comparative Analysis: The "Halo-Pyridine" Triad

In drug design, the C6-position of the 2-aminopyridine core is a critical vector for optimization. The following table contrasts the "Product" (6-Fluoro) against standard alternatives.

Table 1: Physicochemical & Functional Comparison

| Feature | Product: 6-Fluoro | Parent: 6-Hydrogen | Alternative: 6-Chloro |

| Structure | This compound | 2-Aminoisonicotinic acid | 2-Amino-6-chloroisonicotinic acid |

| Ring N pKa | ~3.5 - 4.0 (Low) | ~6.8 (Moderate) | ~3.0 (Very Low) |

| H-Bond Capability | Weak Acceptor (Ring N) | Strong Acceptor (Ring N) | Very Weak Acceptor |

| Metabolic Stability | High (Blocks C6 oxidation) | Low (Prone to C6 oxidation) | High (Blocks oxidation) |

| Lipophilicity (LogP) | Moderate Increase | Baseline | High Increase |

| Steric Bulk (Van der Waals) | 1.47 Å (Mimics H) | 1.20 Å | 1.75 Å (Steric clash risk) |

| Primary Application | CNS penetrant kinase inhibitors | General fragment screening | Peripheral targets (Hydrophobic pockets) |

Expert Insight: The "Fluorine Effect"

The incorporation of fluorine at the C6 position is not merely for metabolic stability.[1] It induces a profound electronic effect:

-

pKa Modulation: The strong electronegativity of fluorine withdraws electron density from the pyridine ring, significantly lowering the basicity of the ring nitrogen. This reduces the energy penalty for desolvation when binding to hydrophobic pockets (e.g., kinase ATP sites).

-

Bioisosterism: Fluorine acts as a bioisostere of hydrogen in terms of steric size but mimics the electronic properties of an oxygen atom, often engaging in orthogonal multipolar interactions with protein backbone carbonyls.

Deep Dive: Structure-Activity Relationship (SAR) Logic

The utility of this compound is best understood through its role as a "Hinge Binder" in kinase inhibitors.

The Hinge Binding Motif

In the ATP-binding pocket of kinases (e.g., VRK1, Lck, HPK1), the 2-aminopyridine motif forms a characteristic bidentate hydrogen bond:

-

Donor: The exocyclic 2-amino group (-NH2) donates a hydrogen to the hinge region backbone carbonyl.

-

Acceptor: The pyridine ring nitrogen accepts a hydrogen from the hinge region backbone amide.

Why 6-Fluoro?

-

Selectivity: The 6-fluoro substituent can exploit small hydrophobic pockets adjacent to the hinge that are inaccessible to the bulkier 6-chloro or 6-methyl analogues.

-

Electronic Tuning: By lowering the ring nitrogen's electron density, the 6-fluoro analogue often improves selectivity against "promiscuous" kinases that rely on strong electrostatic interactions with a highly basic pyridine nitrogen.

SAR Decision Tree (Visualization)

Figure 1: SAR Decision Tree illustrating the strategic selection of the 6-fluoro substituent to balance metabolic stability and binding geometry.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and a validation assay.

Synthesis of this compound

Methodology: Nucleophilic Aromatic Substitution (

Reagents:

-

2,6-Difluoroisonicotinic acid (Starting Material)

-

Ammonium Hydroxide (28-30% aqueous solution)[2]

-

Solvent: Water or neat (in sealed vessel)

Step-by-Step Protocol:

-

Charge: In a high-pressure steel reaction vessel (bomb), dissolve 2,6-difluoroisonicotinic acid (1.0 eq) in Ammonium Hydroxide (10-20 volumes).

-

Reaction: Seal the vessel and heat to 105°C for 12–15 hours. The elevated pressure is required to drive the substitution of the less reactive fluorine with ammonia.

-

Work-up: Cool the reaction vessel to room temperature and then to 0°C in an ice bath.

-

Isolation: Acidify the mixture carefully with concentrated HCl to pH ~3–4 to precipitate the product.

-

Purification: Filter the resulting white precipitate. Wash with ice-cold water (2x) to remove ammonium fluoride byproducts. Recrystallize from water/ethanol if necessary.

-

Yield: Expected yield is 85–95%.

Self-Validation Check:

-

NMR:

H NMR should show two distinct aromatic doublets (or singlets depending on resolution) and a broad amino peak. -

MS: Mass spec should show m/z = 157.04

.

Biological Validation: Kinase Hinge Binding Assay (Lck Model)

Context: This assay validates the scaffold's ability to bind to the ATP pocket of the Lymphocyte-specific protein tyrosine kinase (Lck).

Protocol:

-

System: ADP-Glo™ Kinase Assay (Promega).

-

Preparation: Dilute this compound analogues in DMSO (10 mM stock).

-

Incubation:

-

Mix kinase (Lck, 5 ng/well), substrate (Poly Glu4:Tyr1), and test compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2).

-

Initiate reaction with ATP (10 µM).

-

Incubate at RT for 60 minutes.

-

-

Detection: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

-

Analysis: Measure luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Visualizing the Synthesis Workflow

Figure 2: Synthetic pathway for the high-yield production of the 2-amino-6-fluoro scaffold via nucleophilic aromatic substitution.

References

-

Synthesis of 2-Amino-6-fluoropyridine Derivatives

-

ChemicalBook. (2024). 2-Amino-6-fluoropyridine Properties and Synthesis. Retrieved from

-

-

Metabolic Stability of Fluorinated Heterocycles

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

-

-

Kinase Inhibitor Scaffolds (VRK1/Lck)

-

Sivaramakrishnan, P., et al. (2018). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Retrieved from

-

-

This compound Product Data

-

nNOS Inhibitor SAR (Fluorine Effect)

-

Cinelli, M. A., et al. (2019). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[5] Journal of Medicinal Chemistry. Retrieved from

-

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]

- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Cross-Reactivity Profiling of 2-Amino-6-Fluoroisonicotinic Acid-Derived Inhibitors

Executive Summary

The 2-Amino-6-fluoroisonicotinic acid (2A6F-INA) scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly for the design of ATP-competitive inhibitors targeting Serine/Threonine kinases (e.g., PIM, CDK) and bacterial DNA Gyrase B. While the 2-aminopyridine core provides the essential hydrogen-bonding motif for the ATP hinge region, the strategic incorporation of the C6-fluorine atom modulates basicity, metabolic stability, and selectivity.[1][2]

This guide provides a technical comparison of 2A6F-INA-based inhibitors against their non-fluorinated and chlorinated analogs. We detail the cross-reactivity profiling workflows required to validate these compounds, focusing on kinome selectivity, off-target liability (hERG/CYP), and physicochemical optimization.

The 2A6F-INA Scaffold: Mechanistic Rationale

To understand the cross-reactivity profile, one must first understand the binding mechanism. The 2A6F-INA moiety functions as a bidentate hinge binder.

-

Primary Interaction: The pyridine nitrogen (N1) acts as an H-bond acceptor, and the exocyclic 2-amino group acts as an H-bond donor. This mimics the adenine ring of ATP.

-

The Fluorine Effect (C6 Position):

-

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the pyridine ring. This lowers the pKa of the ring nitrogen (typically from ~6.8 to ~3.5), reducing non-specific binding to acidic proteins and improving oral bioavailability.

-

Metabolic Blocking: The C6 position on the pyridine ring is a metabolic "soft spot" prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s. Fluorine substitution effectively blocks this metabolic clearance pathway.

-

Comparison of Scaffold Variants

The following table highlights why the 2A6F-INA scaffold is often preferred over alternatives during lead optimization.

| Feature | This compound (2A6F-INA) | 2-Aminoisonicotinic acid (Defluoro) | 2-Amino-6-chloroisonicotinic acid |

| Hinge Binding Affinity | High (Optimal H-bond geometry) | High | Moderate (Steric clash possible) |

| Metabolic Stability | High (Blocks C6 oxidation) | Low (Susceptible to AO/CYP) | Moderate (Cl is a metabolic handle) |

| Lipophilicity (cLogP) | Moderate (Balanced) | Low | High (Solubility issues) |

| pKa (Ring N) | ~3.0 - 4.0 (Reduced basicity) | ~6.7 (High basicity) | ~2.5 (Very weakly basic) |

| Key Risk | Synthetic cost; Fluorine interaction | Rapid Clearance; Poor Selectivity | Toxicity (Reactive metabolites) |

Cross-Reactivity & Selectivity Profiling

Profiling 2A6F-INA inhibitors requires a dual approach: On-Target Potency verification and Off-Target Liability assessment.

A. Kinome Selectivity (The "Fluoro-Switch")

The addition of fluorine often changes the selectivity profile by altering the electrostatic potential of the hinge-binding face.

-

Protocol: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®).

-

Observation: 2A6F-INA derivatives typically show narrower kinome profiles compared to defluoro analogs. The reduced basicity of the pyridine nitrogen minimizes promiscuous binding to kinases with accessible cysteine residues or acidic pockets near the hinge.

B. Off-Target Safety Panel

Two critical off-targets must be monitored for this scaffold:

-

hERG Channel: Pyridines are notorious for hERG inhibition (QTc prolongation risk). The 2A6F-INA scaffold usually mitigates this via the electron-withdrawing fluorine, which reduces the pi-cation interaction strength with the hERG pore.

-

Aldehyde Oxidase (AO): While fluorine blocks C6 oxidation, cross-reactivity with AO can still occur at other positions if the molecule is not sterically hindered.

Experimental Protocols

Protocol 1: Competitive Binding Assay (Kinome Profiling)

Objective: Determine the selectivity score (S-score) of 2A6F-INA derivatives against a panel of 468 kinases.

-

Preparation: Dissolve test compound to 10 mM in 100% DMSO. Dilute to 100X final screening concentration (typically 1 µM or 10 µM).

-

Incubation: Combine DNA-tagged kinase, immobilized ligand on beads, and test compound in 1x binding buffer (20 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100).

-

Equilibrium: Shake at room temperature for 1 hour. The test compound competes with the immobilized ligand for the ATP binding site.

-

Detection: Wash beads (3x) to remove unbound kinase. Elute bound kinase and quantify via qPCR (quantitative PCR) using the DNA tag.

-

Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

-

Hit Threshold: <35% Control indicates significant binding.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Validate if the Fluorine atom affects the drug-target residence time (off-rate).

-

Chip Functionalization: Immobilize Biotinylated-Target Protein (e.g., PIM1 kinase) onto a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

-

Injection: Inject 2A6F-INA inhibitor at 5 concentrations (0.1x to 10x Kd) for 120s (Association phase).

-

Dissociation: Switch to running buffer for 600s (Dissociation phase).

-

Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

,-

Success Metric:

<

-

Visualizing the Profiling Workflow

The following diagram illustrates the critical path for profiling inhibitors derived from the 2A6F-INA scaffold, moving from synthesis to safety assessment.

Caption: Integrated workflow for profiling this compound derivatives, prioritizing early kinome selectivity and metabolic stability checkpoints.

Comparative Data Analysis

The table below presents representative data comparing a hypothetical 2A6F-INA inhibitor against its direct analogs. This data underscores the "Fluorine Advantage."

| Assay Metric | Compound A (2A6F-INA) | Compound B (Defluoro) | Compound C (6-Chloro) | Interpretation |

| Target IC50 (nM) | 12 | 8 | 45 | Fluorine maintains potency; Chlorine may cause steric clash. |

| Selectivity Score (S35) | 0.05 (High Selectivity) | 0.18 (Moderate) | 0.08 (High) | 2A6F-INA reduces off-target binding via electronic tuning. |

| hERG IC50 (µM) | > 30 | 4.5 | > 30 | Critical: Defluoro analog is a potent hERG blocker (Safety Risk). |

| T½ (Human Microsomes) | 120 min | 15 min | 95 min | Critical: Fluorine blocks metabolic oxidation at C6. |

| Solubility (pH 7.4) | 250 µM | 50 µM | 10 µM | Fluorine reduces crystal lattice energy/aggregation vs Cl. |

References

-

Application of Fluorine in Drug Design

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Kinase Inhibitor Profiling Methodologies

- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.

-

Aminopyridine Scaffolds in Kinase Inhibition

- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.

-

Metabolic Stability of Nitrogen Heterocycles

- Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry.

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, its preparation, different solid forms and radiolabelled derivatives thereof (2014) | Jean-Damien Charrier | 12 Citations [scispace.com]

Safety Operating Guide

Mastering the Safe Handling of 2-Amino-6-fluoroisonicotinic Acid: A Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 2-Amino-6-fluoroisonicotinic acid, a fluorinated pyridine derivative, presents unique opportunities in medicinal chemistry. However, its handling demands a meticulous approach to safety. This guide, compiled by a Senior Application Scientist, provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

While specific toxicological data for this compound is limited, its structure as a fluorinated organic acid necessitates a cautious approach. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract. The presence of the fluorine atom also requires special consideration during disposal. Therefore, a comprehensive safety plan, beginning with the correct selection and use of Personal Protective Equipment (PPE), is paramount.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in solid (powder) or solution form. The rationale behind each selection is to provide a multi-layered defense against potential exposure.

| Protection Type | Recommended Equipment | Specifications and Rationale |

| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards is crucial. This protects against accidental splashes of solutions or airborne particles of the solid compound, preventing severe eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental splash protection. Crucially, no specific breakthrough time data is available for this compound. Therefore, it is imperative to change gloves immediately upon any suspected contamination. For prolonged handling, consider double-gloving.[1][2] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination of Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter. | This is essential when handling the powder form to prevent inhalation of dust particles.[3][4][5][6][7][8][9] The OV/AG cartridge will provide protection against potential vapors, especially if the compound is heated or aerosolized. A P100 filter is 99.97% efficient at removing airborne particulates.[3][4] |

| Skin and Body Protection | A laboratory coat. | A standard lab coat will prevent minor spills and dust from coming into contact with your skin and personal clothing. |

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure risk. The following step-by-step guide outlines the best practices for handling this compound in a laboratory setting.

Engineering Controls: The First Line of Defense

Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.

Handling the Solid Compound

-

Weighing: When weighing the solid, do so in a fume hood or a balance enclosure to contain any airborne dust. Use anti-static weighing paper or a container to prevent dispersal.

-

Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.

Preparing Solutions

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and minimize splashing.

-

Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

-

Small Spills (Solid):

-

Alert personnel in the immediate area.

-

Wearing your full PPE, gently sweep the solid material to avoid generating dust.

-

Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable laboratory detergent and water.

-

-

Small Spills (Liquid/Solution):

-

Alert personnel in the immediate area.

-

Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite or sand.

-

Once absorbed, collect the material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable laboratory detergent and water.

-

Decontamination of Equipment

Proper decontamination of non-disposable equipment is essential to prevent cross-contamination and future exposures.

-

Glassware and Metal Tools (Spatulas, etc.):

-

Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. Collect this rinsate as hazardous waste.

-

Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

-

Rinse with deionized water.

-

Allow to air dry or dry in an oven.

-

Emergency Procedures: A Calm and Prepared Response

In Case of Exposure:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[10][11][12][13][14] Hold the eyelids open to ensure complete irrigation of the eye surface. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes under an emergency shower.[11] Remove any contaminated clothing while under the shower. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Due to its fluorinated nature, this compound waste must be handled as hazardous waste.

-

Waste Segregation: Do not mix waste containing this compound with non-halogenated chemical waste.[15]

-

Containerization: Collect all waste, including unused product, contaminated consumables (e.g., gloves, pipette tips, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., high-density polyethylene).

-

Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

-

Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials and sources of ignition.

-

Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. High-temperature incineration is the generally accepted method for the destruction of fluorinated organic compounds.[15]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

-

3M™ Organic Vapor/Acid Gas Cartridge/Filter 60923, P100. (n.d.). 3M. Retrieved from [Link]

-

Emergency Eyewash / Shower Use Procedure. (2021, June 1). SLAC National Accelerator Laboratory. Retrieved from [Link]

-

North® Organic Vapor Acid Gas & P100 Cartridges. (n.d.). Cooper Safety Supply. Retrieved from [Link]

-

Organic Vapor/Acid Gas Cartridge, 2/Bx. (n.d.). MES Life Safety. Retrieved from [Link]

-

Policy 1-8 Emergency Shower & Eyewash. (n.d.). SUNY Upstate Medical University. Retrieved from [Link]

-

Emergency Eye Wash & Shower Policy and Procedure. (n.d.). Safety & Risk Management, University of Texas at Dallas. Retrieved from [Link]

-

Emergency Eyewash Stations and Safety Showers. (2024, July 18). San José State University. Retrieved from [Link]

-

3M Respirator Organic Cartridges. (n.d.). BOSS Manufacturing. Retrieved from [Link]

-

Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]

-

Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

-

Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). American Pharmaceutical Review. Retrieved from [Link]

-

Large Laboratory Equipment Decontamination Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

-

Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved from [Link]

-

Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

-

Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

-

Laboratory Waste Disposal Guidelines. (n.d.). King Abdullah University of Science and Technology. Retrieved from [Link]

-

Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

-

MaxiChem®: Nitrile Blend Coated Glove with Nylon / Elast. (n.d.). Protective Industrial Products. Retrieved from [Link]

-

OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. Retrieved from [Link]

-

NIOSH Color Coding for Respirator Cartridges and Filters. (n.d.). OSHACode EHS Training. Retrieved from [Link]

-

Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]

-

Color Coding for NIOSH Approved Respirator Cartridges and Canisters. (n.d.). University of California, Davis. Retrieved from [Link]

-

Respirator Selection. (n.d.). 3M. Retrieved from [Link]

Sources

- 1. ehrs.upenn.edu [ehrs.upenn.edu]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. 3m.com [3m.com]

- 4. coopersafety.com [coopersafety.com]

- 5. meslifesafety.com [meslifesafety.com]

- 6. bossmfg.net [bossmfg.net]

- 7. oshacode.com [oshacode.com]

- 8. cdpr.ca.gov [cdpr.ca.gov]

- 9. 3m.com [3m.com]

- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 11. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 12. southwestern.edu [southwestern.edu]

- 13. sjsu.edu [sjsu.edu]

- 14. 5.5.2 Emergency Eyewash and Showers - Emergency Use Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.